4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine
Overview
Description
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine is a complex organic compound that features a pyrimidine ring substituted with a methylthio group, a pyridine ring, and a benzenamine moiety
Preparation Methods
The synthesis of 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4-yl chloride with 2-hydroxypyridine, followed by the coupling of the resulting intermediate with 4-aminobenzene . The reaction conditions often require the use of bases such as sodium hydroxide and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes involved in cancer treatment.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can lead to the suppression of tumor growth.
Comparison with Similar Compounds
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine can be compared with other similar compounds, such as:
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound also features a pyridine and pyrimidine ring but differs in the substitution pattern and functional groups.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide: This compound contains a similar pyrimidine fragment but has different substituents on the benzene ring.
Properties
Molecular Formula |
C16H14N4OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[3-(2-methylsulfanylpyrimidin-4-yl)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C16H14N4OS/c1-22-16-19-10-8-14(20-16)13-3-2-9-18-15(13)21-12-6-4-11(17)5-7-12/h2-10H,17H2,1H3 |
InChI Key |
WKYZHONWEKVPLB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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